molecular formula C9H16ClNO3 B6609503 methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride CAS No. 2866354-45-0

methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B6609503
CAS No.: 2866354-45-0
M. Wt: 221.68 g/mol
InChI Key: JSUOQPKSXHIPEN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a spirocyclic framework and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Annulation Strategy: One common synthetic route involves the annulation of cyclopentane and four-membered rings using readily available starting materials. This method employs conventional chemical transformations to achieve the desired structure.

  • Industrial Production Methods: The compound can be synthesized on an industrial scale using optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at various positions on the spirocyclic framework, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted derivatives of the spirocyclic framework.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound may be explored for its therapeutic potential in various diseases due to its unique chemical structure. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the spirocyclic framework play crucial roles in its interaction with biological molecules. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl group.

  • Other spirocyclic compounds: Various other spirocyclic compounds with different substituents and functional groups.

Uniqueness: Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific arrangement of the hydroxyl group and the spirocyclic framework, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-13-7(11)9(12)4-8(5-9)2-3-10-6-8;/h10,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUOQPKSXHIPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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